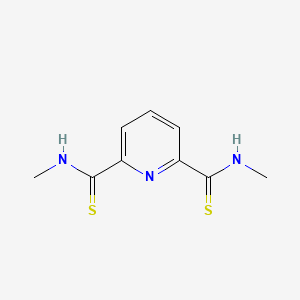
N~2~,N~6~-Dimethylpyridine-2,6-dicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~6~-Dimethylpyridine-2,6-dicarbothioamide is a chemical compound with the molecular formula C9H11N3S2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~-Dimethylpyridine-2,6-dicarbothioamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with thionyl chloride to form pyridine-2,6-dicarbonyl chloride. This intermediate is then reacted with dimethylamine to yield the desired compound. The reaction conditions usually involve the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of N2,N~6~-Dimethylpyridine-2,6-dicarbothioamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~6~-Dimethylpyridine-2,6-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~,N~6~-Dimethylpyridine-2,6-dicarbothioamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N2,N~6~-Dimethylpyridine-2,6-dicarbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its thioamide groups can interact with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N~2~,N~6~-Dimethylpyridine-2,6-dicarboxamide
- N~2~,N~6~-Dimethylpyridine-2,6-diamine
- N~2~,N~6~-Dimethylpyridine-2,6-dicarboximidamide
Uniqueness
N~2~,N~6~-Dimethylpyridine-2,6-dicarbothioamide is unique due to its thioamide groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The presence of sulfur atoms in the thioamide groups allows for unique interactions with metal ions and biological macromolecules, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
39237-53-1 |
|---|---|
Molecular Formula |
C9H11N3S2 |
Molecular Weight |
225.3 g/mol |
IUPAC Name |
2-N,6-N-dimethylpyridine-2,6-dicarbothioamide |
InChI |
InChI=1S/C9H11N3S2/c1-10-8(13)6-4-3-5-7(12-6)9(14)11-2/h3-5H,1-2H3,(H,10,13)(H,11,14) |
InChI Key |
FKQPREFUOAZFDC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)C1=NC(=CC=C1)C(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















